N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a cyclopropyl group, a trifluoromethoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropylmethyl alcohol, which can be achieved through the hydromethylation of alkenes using a radical approach . The trifluoromethoxybenzenesulfonamide can be synthesized separately through the trifluoromethylation of suitable aromatic precursors . The final step involves the coupling of these two intermediates under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, while the trifluoromethoxy group can enhance the compound’s binding affinity and stability. The sulfonamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the trifluoromethoxy group.
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c13-12(14,15)20-9-1-3-10(4-2-9)21(18,19)16-7-11(8-17)5-6-11/h1-4,16-17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVSUYZVIUJMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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